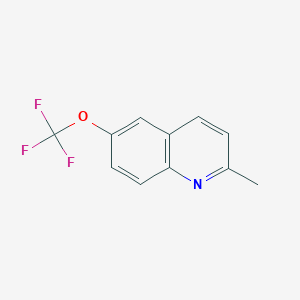

2-Methyl-6-trifluoromethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-7-2-3-8-6-9(16-11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPPATZVAKAYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 6 Trifluoromethoxyquinoline and Its Derivatives

Classical Synthetic Approaches to 2-Methyl-6-trifluoromethoxyquinoline

Traditional methods for quinoline (B57606) synthesis remain relevant for the construction of the core heterocyclic structure of 2-methyl-6-trifluoromethoxyquinoline. These methods often involve the reaction of anilines with carbonyl compounds, followed by cyclization and oxidation.

Cyclization Reactions in Quinoline Scaffold Construction

Several named reactions are cornerstones in the synthesis of the quinoline ring system. These reactions typically involve the condensation of an aniline (B41778) with a three-carbon component to form the heterocyclic ring. For the synthesis of 2-methyl-6-trifluoromethoxyquinoline, the starting material would be 4-(trifluoromethoxy)aniline (B150132).

Skraup Synthesis : This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline. While a foundational method, the Skraup synthesis is known for its often vigorous and sometimes violent reaction conditions. wikipedia.org

Doebner-von Miller Reaction : A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.orgsynarchive.com This reaction is considered a more versatile method for preparing substituted quinolines. acs.org The reaction of 4-(trifluoromethoxy)aniline with crotonaldehyde (B89634) would be a direct route to 2-methyl-6-trifluoromethoxyquinoline. A proposed mechanism involves the formation of a β-anilinopropionaldehyde intermediate, followed by cyclization, dehydration, and oxidation.

Combes Quinoline Synthesis : This reaction employs the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.orgdrugfuture.com The initial step is the formation of a Schiff base, which then undergoes an acid-catalyzed ring closure. wikipedia.org For the target molecule, the reaction of 4-(trifluoromethoxy)aniline with acetylacetone (B45752) would yield the corresponding 2,4-dimethyl-6-trifluoromethoxyquinoline, which would require subsequent modification to achieve the desired 2-methyl substitution pattern.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com This approach offers good control over the substitution pattern of the resulting quinoline. To synthesize 2-methyl-6-trifluoromethoxyquinoline via this route, one would require 2-amino-5-(trifluoromethoxy)benzaldehyde (B3040536) and acetone.

Interactive Data Table: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants for 2-Methyl-6-trifluoromethoxyquinoline | General Conditions | Notes |

| Skraup Synthesis | 4-(trifluoromethoxy)aniline, glycerol | H₂SO₄, oxidizing agent (e.g., nitrobenzene) | Often harsh reaction conditions wikipedia.org |

| Doebner-von Miller Reaction | 4-(trifluoromethoxy)aniline, crotonaldehyde | Acid catalyst (e.g., HCl, Lewis acids) | More versatile than the Skraup synthesis acs.org |

| Combes Synthesis | 4-(trifluoromethoxy)aniline, acetylacetone | Acid catalyst (e.g., H₂SO₄) | Yields a 2,4-disubstituted quinoline iipseries.orgwikipedia.org |

| Friedländer Synthesis | 2-amino-5-(trifluoromethoxy)benzaldehyde, acetone | Base or acid catalyst | Good control over substitution pharmaguideline.com |

Functional Group Interconversions for Trifluoromethoxylation

The introduction of the trifluoromethoxy group (OCF₃) is a significant challenge in synthetic chemistry due to the instability of the trifluoromethoxide anion. researchgate.net However, several methods have been developed to install this functional group onto an aromatic ring.

One common strategy involves the conversion of a phenol (B47542) to a trifluoromethyl ether. For the synthesis of 2-methyl-6-trifluoromethoxyquinoline, this would entail the synthesis of 2-methyl-6-hydroxyquinoline, followed by a trifluoromethoxylation reaction.

A two-step process described by Sheppard involves the reaction of a phenol with thiophosgene (B130339) to form a chlorothionoformate, which is then treated with molybdenum hexafluoride to yield the aryl trifluoromethyl ether. Another approach involves the reaction of aryl fluoroformates with sulfur tetrafluoride (SF₄). beilstein-journals.org

More contemporary methods for trifluoromethoxylation often involve oxidative desulfurization-fluorination of xanthates derived from phenols. mdpi.com This can be achieved using reagents like N-haloimides and a fluoride (B91410) source. mdpi.com

Multicomponent Reactions for Substituted Quinoline Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted quinolines in a single step. rsc.orgrsc.org These reactions combine three or more starting materials in a convergent manner. rsc.org

The Povarov reaction is a notable example of an MCR used for quinoline synthesis. nih.gov It typically involves the reaction of an aniline, an aldehyde, and an activated alkene in a [4+2] cycloaddition. rsc.org For the synthesis of 2-methyl-6-trifluoromethoxyquinoline derivatives, 4-(trifluoromethoxy)aniline could be reacted with an appropriate aldehyde and alkene. Recent advancements have seen the use of catalysts like iodine to facilitate this reaction. nih.gov

Advanced Synthetic Strategies for 2-Methyl-6-trifluoromethoxyquinoline

Modern synthetic organic chemistry has seen the development of powerful new methods for the construction of complex molecules. These advanced strategies offer greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed C-H Functionalization for Quinoline Systems

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of quinoline scaffolds. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents. acs.org Various transition metals, including rhodium and cobalt, have been employed to catalyze the C-H activation of the quinoline ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The site-selectivity of these reactions can often be controlled by the choice of catalyst and directing group. acs.orgacs.org While direct C-H functionalization to introduce the methyl and trifluoromethoxy groups at the 2- and 6-positions, respectively, is a complex challenge, this strategy holds promise for the synthesis of novel quinoline derivatives.

A significant advancement in the synthesis of aryl trifluoromethyl ethers is the development of silver-mediated trifluoromethoxylation reactions. nih.govacs.org Ritter and coworkers reported a silver-mediated cross-coupling of a trifluoromethoxide source with aryl stannanes and arylboronic acids. nih.govharvard.edu This was the first example of a transition-metal-mediated C(aryl)-OCF₃ bond formation. nih.govnih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. harvard.edu

For the synthesis of 2-methyl-6-trifluoromethoxyquinoline, this methodology could be applied to a pre-functionalized quinoline, such as 2-methyl-6-(tributylstannyl)quinoline or 2-methylquinolin-6-ylboronic acid. The trifluoromethoxylation is achieved using a silver salt, an oxidant, and a source of the trifluoromethoxide anion. nih.gov

Interactive Data Table: Silver-Mediated Trifluoromethoxylation

| Substrate Type | Key Reagents | General Conditions | Reference |

| Aryl Stannanes | Ag(I) salt, Oxidant, OCF₃⁻ source | Mild, often room temperature | nih.govharvard.edu |

| Arylboronic Acids | Ag(I) salt, Oxidant, OCF₃⁻ source | Mild, often room temperature | nih.govharvard.edu |

Regioselectivity in C-H Trifluoromethoxylation of (Hetero)arenes

The direct C-H trifluoromethoxylation of aromatic and heteroaromatic rings is a powerful tool for introducing the trifluoromethoxy group (–OCF₃) into molecules like 2-Methyl-6-trifluoromethoxyquinoline. A key challenge in this process is controlling regioselectivity—that is, directing the –OCF₃ group to the desired position on the quinoline scaffold.

Research into radical-mediated aromatic substitution has shown that the trifluoromethoxy radical (•OCF₃) can add to multiple sites on an arene, leading to a mixture of regioisomers. nih.gov The distribution of these isomers is primarily governed by the electronic properties of the substituents already present on the ring. nih.gov For instance, electron-donating groups can direct the incoming group to ortho and para positions, while electron-withdrawing groups favor meta-substitution.

Steric hindrance also plays a crucial role. Bulky substituents can block access to adjacent positions, thereby directing the trifluoromethoxylation to less hindered sites. nih.gov For example, substrates with a large tert-butyl group have been shown to yield only a single regioisomer because the bulky group physically obstructs the ortho-position. nih.gov

Recent methods have demonstrated selective C-H trifluoromethoxylation of heteroarenes like pyridines and quinolines. researchgate.net One approach utilizes silver salts under mild conditions to mediate the reaction between a trifluoromethoxide anion source and the heteroaromatic substrate. researchgate.net This system has shown a notable preference for trifluoromethoxylation at the C-H bond adjacent to the nitrogen atom in pyridines. researchgate.net Such selectivity is vital for the precise synthesis of derivatives like 2-Methyl-6-trifluoromethoxyquinoline, where the –OCF₃ group must be installed at a specific position. The development of these site-selective strategies is beneficial for creating libraries of trifluoromethoxylated analogs for applications in drug discovery. nih.gov

Table 1: Factors Influencing Regioselectivity in C-H Trifluoromethoxylation

| Influencing Factor | Description | Outcome Example |

| Electronic Effects | The electron-donating or electron-withdrawing nature of existing substituents on the (hetero)arene ring. | Guides the incoming •OCF₃ radical to specific positions (ortho, para, or meta). |

| Steric Hindrance | The physical size of substituents preventing reaction at adjacent positions. | A bulky tert-butyl group can lead to the formation of a single regioisomer by blocking the ortho-position. nih.gov |

| Catalyst/Reagent Control | The use of specific reagents or catalysts that favor reaction at a particular site. | Silver-salt mediated reactions have shown selectivity for the C-H bond adjacent to nitrogen in pyridines. researchgate.net |

Flow Chemistry Techniques in Quinoline Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of quinolines. researchgate.net This technology enhances safety, improves reaction efficiency, and facilitates scalability. nih.gov

Continuous flow setups typically employ pumps to move reagents through tubes or columns packed with a catalyst or reagent. researchgate.netsemanticscholar.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of product yield and purity. For the synthesis of 2-methylpyridines, a related class of heterocycles, a continuous flow method using a column packed with Raney® nickel catalyst at high temperature has been developed. nih.govsemanticscholar.org This approach demonstrated significantly shorter reaction times, avoided complex work-up procedures, and reduced waste, highlighting its superiority over batch methods. nih.govsemanticscholar.org

A specific continuous process for synthesizing 2-methylquinoline (B7769805) compounds has been reported using a Ru-Fe/γ-Al₂O₃ catalyst. rsc.org In this system, nitroarenes are reacted in an ethanol (B145695)/water mixture via a hydrogen transfer reaction. rsc.org The heterogeneous and continuous nature of this reaction, combined with the use of green solvents, aligns well with the principles of sustainable chemistry. rsc.org The yield of the 2-methylquinoline products was found to be dependent on parameters such as the alcohol-water ratio, pressure, and flow rate, with moderate to good yields (46%–88%) being achieved. rsc.org These techniques provide a robust framework for the efficient and scalable synthesis of 2-Methyl-6-trifluoromethoxyquinoline.

Asymmetric Synthesis and Chiral Induction for Quinoline Derivatives

Asymmetric synthesis is critical when a specific stereoisomer of a chiral quinoline derivative is required, often for pharmaceutical applications. This is typically achieved using chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. A prominent strategy involves the design and application of chiral ligands that contain a quinoline motif. researchgate.net

These quinoline-based chiral ligands, when complexed with a metal center, can create a chiral environment that directs the formation of one enantiomer over the other in a catalytic reaction. Various types of such ligands have been synthesized, including Schiff bases, oxazolines, and N,N-type ligands. researchgate.net These have been successfully applied in a wide range of asymmetric transformations, such as carbon-carbon bond formations, allylic reactions, cycloadditions, and hydrogenations. researchgate.net

Both homogeneous and heterogeneous catalytic systems have been developed. researchgate.net Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are common. However, heterogeneous catalysts, which are in a different phase (typically a solid catalyst in a liquid reaction mixture), are gaining favor due to their ease of separation and recycling. Examples of heterogeneously catalyzed asymmetric reactions include cyclopropanation, Heck reactions, and hydrogenations. researchgate.net The development of effective chiral ligands and catalysts containing the quinoline structure is a key area of research for producing enantiomerically pure quinoline derivatives. researchgate.net

Green Chemistry Principles in 2-Methyl-6-trifluoromethoxyquinoline Synthesis

The application of green chemistry principles to the synthesis of 2-Methyl-6-trifluoromethoxyquinoline aims to reduce the environmental impact of the manufacturing process. These principles focus on preventing waste, maximizing atom economy, using safer chemicals and solvents, and improving energy efficiency. nih.gov

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. nih.govnih.gov Reactions that are highly atom-economical include addition reactions and rearrangements, where all or most of the atoms of the reactants are found in the product.

Solvent Selection and Alternative Reaction Media

Solvents are a major contributor to the environmental footprint of chemical processes. Green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. nih.gov When solvents are required, the choice should favor those with low toxicity, low environmental impact, and high recyclability.

For quinoline synthesis, greener solvent choices are being actively explored. A continuous flow synthesis of 2-methylquinolines successfully utilized an ethanol/water system, which is considered a green solvent choice. rsc.org Furthermore, some modern synthetic methods aim for solvent-free conditions, which completely eliminates solvent-related waste. researchgate.net These approaches not only reduce environmental pollution but can also simplify product isolation and purification.

Catalytic Methodologies for Enhanced Efficiency

The principle of catalysis is central to green chemistry, as catalytic reagents are generally superior to stoichiometric reagents. nih.gov Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can be used in small amounts and recycled, which reduces waste and energy consumption. nih.gov

In the synthesis of quinoline derivatives, various catalytic systems have been shown to improve efficiency. For example, the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst in the synthesis of 2-methyl-6-nitroquinoline, a precursor for related compounds, has been shown to double the reaction yield and reduce reaction times. nih.gov The catalyst stabilizes a key intermediate on its acidic silica (B1680970) surface and can be easily recovered using a magnet for reuse. nih.gov Similarly, the use of a heterogeneous Ru-Fe/γ-Al₂O₃ catalyst in a continuous flow system for 2-methylquinoline synthesis demonstrates how catalysis can lead to cleaner and more efficient processes. rsc.org

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Reference |

| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final product, such as through catalytic addition reactions. | nih.gov |

| Safer Solvents | Utilizing environmentally benign solvent systems like ethanol/water or pursuing solvent-free reaction conditions. | rsc.org, researchgate.net |

| Catalysis | Employing recyclable heterogeneous catalysts like Fe₃O₄@SiO₂ nanoparticles or Ru-Fe/γ-Al₂O₃ to increase yield, reduce waste, and lower energy input. | nih.gov, rsc.org |

Waste Minimization Strategies in Quinoline Production

The industrial synthesis of quinoline and its derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comnih.govdu.edu.eg While effective, these methods often necessitate harsh reaction conditions, the use of hazardous chemicals, and consequently generate substantial amounts of waste, posing significant environmental challenges. tandfonline.comijpsjournal.com In response, a significant shift towards green and sustainable chemistry has spurred the development of innovative strategies aimed at minimizing waste in quinoline production. ijpsjournal.comresearchgate.net These strategies are multifaceted, focusing on the core principles of green chemistry, including the use of benign solvents, advanced catalytic systems, and energy-efficient reaction methodologies.

A primary focus of waste reduction is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. uk-cpi.com Researchers have demonstrated successful quinoline synthesis using greener media such as water, ethanol, and ionic liquids. researchgate.net These solvents not only reduce toxic emissions and disposal issues but can also influence reaction pathways to improve yields and selectivity. Solvent-free, or solid-state, reactions represent an ideal approach, completely eliminating solvent-related waste. ijpsjournal.comnih.gov

Catalysis is another cornerstone of modern waste minimization. The move away from stoichiometric reagents to catalytic systems significantly reduces waste. acs.org Advanced protocols employ a range of catalysts that are less toxic, more efficient, and often recyclable. researchgate.net This includes the use of nanocatalysts, which offer high surface area and reactivity, leading to shorter reaction times and milder conditions. nih.govacs.org For instance, magnetically separable nanocatalysts, such as those based on iron oxide, can be easily removed from the reaction mixture and reused multiple times, drastically cutting down on catalyst waste and simplifying product purification. acs.org Furthermore, metal-free catalytic systems are being explored to avoid issues of heavy metal contamination in waste streams. nih.gov

Energy consumption is also a key consideration for sustainable synthesis. Microwave-assisted and ultrasound-irradiated synthesis have emerged as energy-efficient alternatives to conventional heating. tandfonline.comijpsjournal.com These techniques can dramatically shorten reaction times from hours to minutes, which not only saves energy but also can suppress the formation of unwanted byproducts, further simplifying purification and reducing waste. tandfonline.com

The effectiveness of these green strategies can be quantified using metrics like the Environmental Factor (E-factor), which measures the mass ratio of waste to the desired product. tamu.edursc.orgsheldon.nl Traditional fine chemical and pharmaceutical syntheses can have E-factors ranging from 5 to over 100, indicating a large amount of waste per kilogram of product. tudelft.nl In contrast, green methodologies aim for an E-factor as close to zero as possible.

| Strategy | Traditional Approach | Green Alternative | Key Benefit in Waste Minimization |

|---|---|---|---|

| Solvent | Hazardous organic solvents (e.g., benzene (B151609), toluene) | Water, Ethanol, Ionic Liquids, or Solvent-Free Conditions researchgate.net | Eliminates toxic solvent waste and reduces environmental impact. |

| Catalysis | Stoichiometric strong acids or metal reagents du.edu.eg | Reusable nanocatalysts, metal-free catalysts, biocatalysts nih.govacs.org | Reduces chemical waste, allows for catalyst recycling, and avoids heavy metal contamination. |

| Energy | Prolonged conventional heating tandfonline.com | Microwave Irradiation or Ultrasound ijpsjournal.com | Lowers energy consumption and reduces byproduct formation by shortening reaction times. |

| Waste Metric | High E-Factor (e.g., >25) tudelft.nl | Low E-Factor (approaching <1-5) tudelft.nl | Quantitatively demonstrates a significant reduction in process waste generation. |

Scale-Up Considerations and Process Optimization in 2-Methyl-6-trifluoromethoxyquinoline Production

The transition of a synthetic route for a compound like 2-methyl-6-trifluoromethoxyquinoline from a laboratory setting to industrial-scale production is a complex process fraught with challenges. pure-synth.comnumberanalytics.com Issues that are manageable on a gram scale, such as heat transfer, mixing efficiency, and reagent addition rates, become critical at the kilogram or ton scale and can significantly impact yield, purity, and safety. pure-synth.comrebuildmanufacturing.com Therefore, rigorous process optimization and careful scale-up planning are essential for successful and economically viable manufacturing. mt.com

A crucial first step in process optimization is the identification and control of Critical Process Parameters (CPPs). mt.com For the synthesis of a substituted quinoline, these parameters would likely include temperature, reaction time, catalyst loading, and the molar ratios of reactants. Methodologies such as Design of Experiments (DoE) are often employed to systematically study the effects of these variables and their interactions, allowing for the definition of a robust operating space that consistently delivers the product in high yield and purity. rebuildmanufacturing.commt.com

The use of such a catalyst addresses several scale-up challenges simultaneously. Firstly, the enhanced reaction rate and yield improve throughput and process economics. Secondly, the magnetic nature of the catalyst allows for simple and efficient separation from the reaction mixture using an external magnet. This avoids complex filtration or workup procedures that can be cumbersome and generate additional waste streams at a large scale. The optimization of the catalyst loading was identified as a CPP, with a 6% (w/w) ratio found to be optimal for bulk production.

This example underscores the importance of catalyst selection and optimization in the scale-up of quinoline derivatives. For 2-methyl-6-trifluoromethoxyquinoline, a similar focus on developing a highly efficient and easily separable catalytic system would be a primary objective for industrial production. Furthermore, ensuring the consistent quality and availability of raw materials, managing the thermal profile of the reaction (as many quinoline syntheses are exothermic), and developing effective product isolation and purification protocols are all critical considerations for a successful scale-up. uk-cpi.comrebuildmanufacturing.com

| Parameter | Uncatalyzed Process | Optimized Catalyzed Process |

|---|---|---|

| Catalyst | None | Fe3O4@SiO2 Nanoparticles |

| Yield | ~47% | ~81% |

| Catalyst Recovery | N/A | Simple magnetic separation |

| Key Optimization | Standard thermal conditions | Identification of optimal catalyst type and loading (6% w/w) |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Trifluoromethoxyquinoline

Reaction Scope and Functional Group Compatibility

Detailed experimental studies specifically outlining the reaction scope and functional group compatibility of 2-Methyl-6-trifluoromethoxyquinoline are not extensively available in the current body of scientific literature. The reactivity of this molecule is influenced by the interplay of the electron-donating methyl group, the electron-withdrawing trifluoromethoxy group, and the inherent electronic properties of the quinoline (B57606) nucleus. The compatibility of various functional groups with this substrate would largely depend on the specific reaction conditions employed. For instance, strongly acidic or basic conditions might affect the trifluoromethoxy group, while oxidative conditions could target the methyl group or the quinoline ring itself. Further research is required to fully elucidate the functional group tolerance of this particular quinoline derivative in a broad range of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process due to the presence of the nitrogen atom, which deactivates the heterocyclic ring towards electrophilic attack. As a result, substitution typically occurs on the carbocyclic (benzene) ring. In the case of 2-Methyl-6-trifluoromethoxyquinoline, the directing effects of the existing substituents must be considered.

The methyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethoxy group at the 6-position is a deactivating group and a meta-director. Quinoline itself preferentially undergoes electrophilic substitution at the 5- and 8-positions. The combined influence of these factors suggests that electrophilic attack is most likely to occur at the 5- and 8-positions of the quinoline ring, as these are activated by neither of the deactivating influences of the pyridine (B92270) ring or the trifluoromethoxy group. However, without specific experimental data, the precise regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on 2-Methyl-6-trifluoromethoxyquinoline remains to be empirically determined.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Methyl-6-trifluoromethoxyquinoline

| Position | Influence of Quinoline Ring | Influence of 2-Methyl Group | Influence of 6-Trifluoromethoxy Group | Predicted Outcome |

| 3 | Deactivated | Ortho | - | Unlikely |

| 4 | Deactivated | Para | - | Unlikely |

| 5 | Activated | - | Ortho | Possible |

| 7 | Deactivated | - | Ortho | Less Likely |

| 8 | Activated | - | Meta | Possible |

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring generally requires the presence of a good leaving group, such as a halogen, and/or strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In 2-Methyl-6-trifluoromethoxyquinoline, there are no labile leaving groups. While the trifluoromethoxy group is electron-withdrawing, it is generally not sufficient to activate the ring for SNAr reactions under standard conditions. Therefore, direct nucleophilic substitution of a hydrogen atom or the trifluoromethoxy group is considered unlikely without the use of specialized reagents or reaction conditions, such as transition-metal catalysis.

Reductive Transformations of the Quinoline Core

The quinoline ring can be reduced under various conditions to yield dihydroquinolines or tetrahydroquinolines. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method for the complete reduction of the heterocyclic ring. The specific conditions (catalyst, solvent, temperature, and pressure) can influence the selectivity of the reduction. While general methodologies for the reduction of substituted quinolines are well-established, specific studies on the reductive transformations of 2-Methyl-6-trifluoromethoxyquinoline have not been reported. The presence of the trifluoromethoxy group is expected to be stable under most standard catalytic hydrogenation conditions.

Oxidative Chemistry of 2-Methyl-6-trifluoromethoxyquinoline

The oxidative chemistry of quinolines can involve either the carbocyclic or heterocyclic ring, as well as the substituents. The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. Indeed, 2-Methyl-6-trifluoromethoxyquinoline has been shown to undergo oxidation at the nitrogen atom to yield 2-methyl-6-trifluoromethoxyquinoline-1-oxide. google.com This transformation is typically achieved using peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA). google.com The methyl group at the 2-position could potentially be oxidized to a carboxylic acid under more vigorous oxidative conditions, for example, with potassium permanganate, although specific experimental evidence for this on 2-Methyl-6-trifluoromethoxyquinoline is not available.

Mechanistic Pathways of Relevant Transformations

The mechanistic pathways for the reactions of 2-Methyl-6-trifluoromethoxyquinoline are largely inferred from the well-established mechanisms of related quinoline derivatives and substituted aromatic compounds. For instance, any potential electrophilic aromatic substitution would proceed through a cationic intermediate (a Wheland intermediate), where the stability of this intermediate would dictate the regiochemical outcome.

Single-Electron Transfer Processes

Single-electron transfer (SET) processes are fundamental in a variety of organic reactions, often initiated by photoredox catalysis or electrochemical methods. In the context of 2-Methyl-6-trifluoromethoxyquinoline, the trifluoromethoxy group (-OCF₃) plays a crucial role. Unlike the electron-donating methoxy (B1213986) group (-OCH₃), the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. beilstein-journals.orgnih.gov This property is expected to make the quinoline ring more electron-deficient, thereby influencing its propensity to participate in SET events.

An electron-deficient aromatic system like 2-Methyl-6-trifluoromethoxyquinoline would be more susceptible to reductive SET processes, where it accepts an electron to form a radical anion. Conversely, it would be more resistant to oxidative SET processes, which involve the loss of an electron to form a radical cation.

Recent studies on other electron-deficient quinolines have shown that they can undergo photocatalytic reactions involving single-electron transfer. nih.govdiva-portal.orgrsc.org For instance, in photocatalytic cycles, an excited-state photocatalyst can transfer an electron to an electron-deficient quinoline derivative, initiating a reaction cascade. The trifluoromethoxy group, with its strong electron-withdrawing nature, would likely enhance the electron-accepting ability of the quinoline core, making such reductive SET pathways more favorable. beilstein-journals.orgnih.govmdpi.com

| Property | Description | Implication for 2-Methyl-6-trifluoromethoxyquinoline |

| Electron-Withdrawing Nature of -OCF₃ | The trifluoromethoxy group significantly lowers the electron density of the aromatic ring. beilstein-journals.orgnih.govmdpi.com | Increased susceptibility to nucleophilic attack and reductive single-electron transfer. |

| Redox Potential | The electron-deficient nature suggests a higher reduction potential compared to unsubstituted quinoline. | More readily accepts an electron to form a radical anion in SET processes. |

| Photocatalysis | Can act as an electron acceptor in photocatalytic cycles. nih.govdiva-portal.orgrsc.org | Likely to participate in photocatalytic reactions initiated by reductive quenching of the photocatalyst. |

Intermediates and Transition States in Quinoline Reactions

The reactions of 2-Methyl-6-trifluoromethoxyquinoline are expected to proceed through various transient species, including intermediates and transition states, the nature of which is dictated by the reaction conditions and the electronic properties of the molecule.

Intermediates:

In reactions involving single-electron transfer, the primary intermediate would be the radical anion of 2-Methyl-6-trifluoromethoxyquinoline, formed upon accepting an electron. This radical anion would exhibit a unique spin density distribution, influenced by both the methyl and trifluoromethoxy substituents.

In the case of photocatalytic reactions, such as those involving the addition of radicals to the quinoline ring, radical adducts are key intermediates. For example, the addition of a radical to the electron-deficient quinoline core would form a stabilized radical intermediate, which could then undergo further reactions to yield the final product.

Computational studies on related systems suggest that the stability of such intermediates is a critical factor in determining the reaction pathway. researchgate.netrsc.org The electron-withdrawing trifluoromethoxy group would likely influence the stability and subsequent reactivity of these intermediates. beilstein-journals.orgnih.govmdpi.com

Transition States:

The transition states in reactions of 2-Methyl-6-trifluoromethoxyquinoline would be the high-energy structures that connect reactants to intermediates and intermediates to products. The geometry and energy of these transition states determine the kinetics of the reaction.

For instance, in a nucleophilic aromatic substitution reaction, the transition state would involve the formation of a Meisenheimer-like complex, where the nucleophile is partially bonded to the carbon atom of the quinoline ring. The strong electron-withdrawing effect of the trifluoromethoxy group would be expected to stabilize this negatively charged transition state, thereby accelerating the reaction. beilstein-journals.orgnih.gov

| Reaction Type | Plausible Intermediate(s) | Expected Influence of Substituents on Transition State |

| Reductive Single-Electron Transfer | Radical anion | The electron-withdrawing -OCF₃ group would stabilize the incoming electron, facilitating the transition to the radical anion state. |

| Radical Addition | Radical adduct | The -OCF₃ group would influence the regioselectivity of the radical attack by modifying the electron density at different positions of the quinoline ring. |

| Nucleophilic Aromatic Substitution | Meisenheimer-like complex | The -OCF₃ group would stabilize the negative charge in the transition state, lowering the activation energy. |

Spectroscopic and Structural Elucidation Studies of 2 Methyl 6 Trifluoromethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, it is possible to map out the complete carbon skeleton and the placement of protons, providing unambiguous structural confirmation.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-Methyl-6-trifluoromethoxyquinoline, the spectrum is expected to show distinct signals corresponding to the methyl group and the protons on the quinoline (B57606) ring system.

The methyl group (CH₃) at the C2 position is anticipated to appear as a sharp singlet, typically in the range of δ 2.5-2.8 ppm, due to the absence of adjacent protons for coupling. The chemical shift is influenced by its position on the heterocyclic ring. rsc.org

The aromatic region of the spectrum is expected to be more complex, displaying signals for the five protons on the quinoline core.

H3 and H4: These protons on the pyridine (B92270) ring will likely appear as doublets due to coupling with each other.

H5, H7, and H8: These protons on the benzene (B151609) ring will exhibit more complex splitting patterns (e.g., doublets or doublet of doublets) due to coupling with their neighbors. The trifluoromethoxy group at C6, being an electron-withdrawing group, will influence the chemical shifts of these adjacent protons, particularly H5 and H7.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Methyl-6-trifluoromethoxyquinoline.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C2) | ~2.7 | Singlet (s) | - |

| H3 | ~7.3 | Doublet (d) | J ≈ 8.5 |

| H4 | ~8.0 | Doublet (d) | J ≈ 8.5 |

| H5 | ~7.8 | Doublet (d) | J ≈ 9.0 |

| H7 | ~7.5 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 |

Note: Predicted values are based on analysis of substituted quinolines and established substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment. For 2-Methyl-6-trifluoromethoxyquinoline, with the molecular formula C₁₁H₈F₃NO, eleven distinct carbon signals are expected.

Methyl Carbon: The C2-methyl carbon should appear at the upfield end of the spectrum, typically around δ 25 ppm. rsc.org

Quinoline Carbons: The nine carbons of the quinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C2) and the quaternary carbons will have distinct chemical shifts.

Trifluoromethoxy Group: The carbon of the -OCF₃ group will have a characteristic chemical shift and will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-6-trifluoromethoxyquinoline.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C2) | ~25 |

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~147 |

| C5 | ~122 |

| C6 | ~145 |

| C7 | ~119 |

| C8 | ~130 |

| C8a | ~128 |

Note: Predicted values are based on analysis of substituted quinolines like 6-methoxy-2-methylquinoline and known effects of the -OCF₃ group. rsc.org Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. libretexts.org For 2-Methyl-6-trifluoromethoxyquinoline, COSY would show cross-peaks between adjacent protons, confirming the connectivity of the aromatic protons, such as H3-H4, H7-H8, and H5-H7.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates protons with their directly attached carbons. libretexts.orgnih.gov It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. The DEPT (Distortionless Enhancement by Polarization Transfer) aspect also helps distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include the methyl protons to C2 and C3, and protons on the benzene ring (e.g., H5 and H7) to the carbon bearing the trifluoromethoxy group (C6).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For 2-Methyl-6-trifluoromethoxyquinoline (C₁₁H₈F₃NO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass, 227.0561.

The fragmentation pattern upon electron ionization provides a fingerprint that aids in structural confirmation. The molecular ion is often unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the parent ion.

Cleavage of the trifluoromethoxy group, potentially leading to the loss of •CF₃ or •OCF₃.

Fragmentation of the quinoline ring system itself, a common process for heterocyclic compounds. libretexts.orglibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Methyl-6-trifluoromethoxyquinoline.

| m/z Value | Possible Fragment Ion |

|---|---|

| 227 | [C₁₁H₈F₃NO]⁺ (Molecular Ion) |

| 212 | [M - CH₃]⁺ |

| 158 | [M - •OCF₃]⁺ or [M - F - CO]⁺ |

| 142 | [C₁₀H₈N]⁺ (Quinoline fragment after loss of side chains) |

Note: These represent plausible fragmentation pathways based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz

The IR spectrum of 2-Methyl-6-trifluoromethoxyquinoline would display characteristic absorption bands corresponding to its structural features:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group C-H bonds would show absorptions just below 3000 cm⁻¹.

C=C and C=N Stretching: The vibrations of the quinoline aromatic ring system are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ether linkage (Ar-O-CF₃) should produce a strong absorption band, typically in the 1250-1050 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group will result in very strong and characteristic absorptions, often found in the 1300-1100 cm⁻¹ range. dergipark.org.tr

Table 4: Characteristic IR Absorption Frequencies for 2-Methyl-6-trifluoromethoxyquinoline.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃) | Stretching | 3000-2850 |

| Quinoline Ring (C=C, C=N) | Stretching | 1600-1450 |

| Aryl-O-C | Asymmetric Stretching | 1270-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. researchgate.net The quinoline ring is an extended aromatic chromophore, which is expected to absorb strongly in the UV region.

The spectrum of 2-Methyl-6-trifluoromethoxyquinoline is anticipated to show multiple absorption bands, corresponding primarily to π → π* electronic transitions within the conjugated system of the quinoline core. The position of the absorption maxima (λ_max) and their intensities are characteristic of the quinoline structure. Substituents on the ring, such as the methyl and trifluoromethoxy groups, can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) and changes in molar absorptivity. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would help to confirm the nature of the aromatic system. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data, including crystal system, space group, unit cell dimensions, and atomic coordinates for 2-Methyl-6-trifluoromethoxyquinoline, are not available in published literature. Single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties. Without experimental data from such a study, a data table of crystallographic parameters cannot be generated.

Elemental Analysis for Compositional Verification

While the theoretical elemental composition of 2-Methyl-6-trifluoromethoxyquinoline can be calculated from its molecular formula (C₁₁H₈F₃NO), experimental data from elemental analysis is necessary for its empirical verification. This analytical technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample, which are then compared to the calculated theoretical values to confirm the compound's purity and empirical formula. As no published studies containing this experimental data for 2-Methyl-6-trifluoromethoxyquinoline were found, a data table comparing theoretical and experimental values cannot be provided.

Derivatization Studies and Analog Development of 2 Methyl 6 Trifluoromethoxyquinoline

Synthesis of Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the quinoline (B57606) core is a common strategy to create versatile intermediates for further functionalization. One of the most common positions for such a modification is the C4-position of the quinoline ring. While direct synthesis of 2-methyl-6-trifluoromethoxyquinoline-4-carboxylic acid has not been extensively detailed, analogous reactions provide a clear pathway. For instance, the synthesis of substituted 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid derivatives has been achieved using a boron trifluoride and tetrahydrofuran (B95107) catalyst system. researchgate.net This suggests that a similar approach, likely a Doebner-von Miller reaction or a related condensation, could be employed starting from 4-(trifluoromethoxy)aniline (B150132), an appropriate aldehyde or pyruvate (B1213749) derivative, and a methyl ketone.

The general synthetic route would likely involve the condensation of an aniline (B41778) derivative with a β-keto ester or a related three-carbon component. The trifluoromethoxy group at the 6-position of the resulting quinoline is expected to influence the reaction conditions required for efficient cyclization and subsequent hydrolysis to the carboxylic acid.

Table 1: Potential Synthetic Strategies for Carboxylic Acid Derivatives

| Starting Materials | Reaction Type | Potential Product |

| 4-(trifluoromethoxy)aniline, pyruvic acid, acetaldehyde | Doebner-von Miller reaction | 2-Methyl-6-trifluoromethoxyquinoline-4-carboxylic acid |

| 4-(trifluoromethoxy)aniline, ethyl acetoacetate | Conrad-Limpach synthesis | 4-Hydroxy-2-methyl-6-trifluoromethoxyquinoline (precursor to other derivatives) |

Introduction of Halogen Substituents

The introduction of halogen atoms onto the quinoline scaffold serves as a gateway for a multitude of cross-coupling reactions, enabling the synthesis of a diverse range of analogs. The regioselectivity of halogenation on the 2-methyl-6-trifluoromethoxyquinoline ring will be dictated by the electronic effects of the existing substituents. The trifluoromethoxy group at the 6-position is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. The methyl group at the 2-position is weakly activating.

Given the directing effects of these groups, electrophilic halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) would be expected to occur at positions C5 or C8, and potentially C3, depending on the reaction conditions. Metal-free, regioselective C-H halogenation protocols have been developed for 8-substituted quinolines, demonstrating that specific positions can be targeted under controlled conditions. rsc.org For 2-methyl-6-trifluoromethoxyquinoline, achieving high regioselectivity might require careful optimization of the halogenating agent, solvent, and temperature.

Formation of Hydrazine (B178648) Derivatives

Hydrazine derivatives of quinolines are valuable precursors for the synthesis of various heterocyclic systems, including pyrazoles, triazoles, and pyridazines. The formation of a hydrazine derivative of 2-methyl-6-trifluoromethoxyquinoline would likely proceed through a nucleophilic aromatic substitution reaction. If a suitable leaving group, such as a halogen, is present on the quinoline ring (for instance, at the C4 position), it could be displaced by hydrazine hydrate.

Alternatively, the synthesis of 1,2-dihydroquinolines has been reported via a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, showcasing the utility of hydrazine in quinoline chemistry. nih.govnih.gov While this specific reaction may not be directly applicable for forming a simple hydrazine adduct of 2-methyl-6-trifluoromethoxyquinoline, it highlights the reactivity of the quinoline system with hydrazine under certain catalytic conditions. Autoxidation of hydrazinylquinolones to form complex pyridazino[4,3-c:5,6-c′]diquinoline derivatives has also been observed, indicating the potential for subsequent reactions of the hydrazine derivatives. mdpi.com

Regioselective Functionalization of the Quinoline Scaffold

Regioselective functionalization allows for the precise modification of specific positions on the quinoline ring, which is crucial for structure-activity relationship studies. Modern synthetic methods, such as transition metal-catalyzed C-H activation, have emerged as powerful tools for this purpose.

For 2-methyl-6-trifluoromethoxyquinoline, the directing effects of the substituents would play a key role in the regioselectivity of C-H functionalization reactions. The nitrogen atom in the quinoline ring can act as a directing group, often favoring functionalization at the C2 or C8 positions. The trifluoromethoxy group at C6 would electronically influence the reactivity of the benzenoid ring. General studies on the regioselective functionalization of quinolines have shown that various positions can be targeted by carefully selecting the catalyst, ligands, and reaction conditions. mdpi.com For example, magnesiation has been used for the multiple regioselective functionalization of quinolines, allowing for the introduction of various electrophiles. scite.aiacs.org

Derivatization for Analytical and Separation Purposes

In cases where derivatives of 2-methyl-6-trifluoromethoxyquinoline are chiral, their separation into individual enantiomers is often necessary. A common method for chiral resolution is the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography.

For instance, if a carboxylic acid derivative of 2-methyl-6-trifluoromethoxyquinoline were synthesized, it could be reacted with a chiral amine to form diastereomeric amides. Similarly, if an amino group were introduced onto the scaffold, it could be reacted with a chiral carboxylic acid. The choice of the chiral derivatizing agent is critical for achieving efficient separation.

Table 2: Examples of Chiral Derivatizing Agents

| Functional Group on Quinoline | Chiral Derivatizing Agent | Resulting Diastereomers |

| Carboxylic Acid | (R)- or (S)-1-Phenylethylamine | Diastereomeric amides |

| Amine | (R)- or (S)-Mosher's acid | Diastereomeric esters |

| Alcohol | (R)- or (S)-Camphorsulfonyl chloride | Diastereomeric sulfonates |

Derivatization can also be employed to enhance the detectability of 2-methyl-6-trifluoromethoxyquinoline and its analogs in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This is particularly useful if the parent compound lacks a strong chromophore for UV detection or does not ionize efficiently for mass spectrometry.

By introducing a functionality that is highly responsive to a specific detector, the sensitivity of the analysis can be significantly improved. For example, derivatizing the molecule with a fluorescent tag would allow for highly sensitive detection using a fluorescence detector. Common derivatizing agents for this purpose include those that introduce dansyl, fluorescein, or other fluorophoric moieties. This approach is widely used in the analysis of various compounds, including other quinoline derivatives, in complex matrices. researchgate.net

Applications in Complex Molecule Synthesis and Organic Chemistry

2-Methyl-6-trifluoromethoxyquinoline as a Heterocyclic Building Block

In organic synthesis, heterocyclic compounds are fundamental building blocks for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. 2-Methyl-6-trifluoromethoxyquinoline, as a substituted quinoline (B57606), serves as a versatile intermediate. The quinoline nucleus itself is amenable to a variety of chemical transformations.

The methyl group at the 2-position (a quinaldine (B1664567) derivative) is particularly reactive. It possesses acidic protons that can be removed by a strong base to generate a nucleophilic carbanion. This anion can then participate in various carbon-carbon bond-forming reactions, such as aldol-type condensations and alkylations, allowing for the extension of side chains and the construction of more elaborate structures.

Integration into Privileged Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable templates for drug discovery. nih.gov The quinoline ring is a quintessential example of such a scaffold, found in a multitude of biologically active compounds. nih.gov

The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Therefore, 2-Methyl-6-trifluoromethoxyquinoline represents a pre-functionalized building block for incorporation into larger molecules designed to interact with biological systems. Although specific examples of its integration into complex, multi-target drugs are not extensively documented in publicly available research, its structural motifs are highly relevant to the design of kinase inhibitors and other therapeutic agents where the quinoline core is known to be effective. nih.gov

Table 1: Properties of 2-Methyl-6-trifluoromethoxyquinoline Relevant to its Use as a Building Block

| Property | Description | Potential Synthetic Advantage |

|---|---|---|

| Reactive Methyl Group | The C2-methyl group is acidic and can be deprotonated. | Allows for chain elongation and functionalization at the 2-position. |

| Trifluoromethoxy Group | Strong electron-withdrawing group. | Modulates the electronic properties and reactivity of the quinoline ring; enhances metabolic stability and lipophilicity in derivative compounds. |

| Quinoline Core | Aromatic, heterocyclic system. | Can undergo various substitutions and modifications; serves as a rigid scaffold. |

Role in the Construction of Advanced Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic nature of the quinoline ring system in 2-Methyl-6-trifluoromethoxyquinoline makes it an ideal candidate for participating in π-π stacking interactions. These interactions are crucial for the self-assembly of molecules into ordered, higher-level structures.

While specific research detailing the use of 2-Methyl-6-trifluoromethoxyquinoline in forming advanced supramolecular assemblies is limited, related quinoline derivatives have been shown to form one- and two-dimensional structures through such interactions. nih.gov The trifluoromethoxy group could further influence these assemblies by introducing dipole-dipole interactions and potentially halogen bonding, providing another layer of control over the final supramolecular architecture.

Involvement in Molecular Machine Development

Molecular machines are single molecules or molecular assemblies that can perform a specific function, often involving controlled motion, in response to an external stimulus. The development of such machines relies on components that can undergo reversible changes in their conformation or position. While there is no direct evidence in the available literature of 2-Methyl-6-trifluoromethoxyquinoline being used in the construction of molecular machines, its properties as a rigid, aromatic scaffold that can be functionalized make it a potential component for such systems. For example, it could be incorporated into rotaxanes or catenanes, where its interactions with other parts of the molecular assembly could be modulated.

Utilization in Ligand Synthesis for Coordination Chemistry

Quinolines are excellent ligands for a variety of metal ions due to the presence of the nitrogen atom with its lone pair of electrons. The nitrogen in the quinoline ring can coordinate to a metal center, forming stable coordination complexes. 2-Methyl-6-trifluoromethoxyquinoline can act as a monodentate ligand through its nitrogen atom.

Furthermore, it can be used as a starting material for the synthesis of more complex multidentate ligands. For instance, the reactive methyl group at the 2-position can be functionalized with other donor groups to create bidentate or tridentate ligands. The electronic properties of the resulting metal complexes would be influenced by the electron-withdrawing trifluoromethoxy group, which can affect the stability, reactivity, and spectroscopic properties of the complex. The synthesis of related trifluoromethyl-decorated pyridine-based ligands for coordination with lanthanide ions has been reported, highlighting the interest in fluorinated heterocyclic ligands. nih.gov

Table 2: Potential Coordination Chemistry Applications

| Ligand Type | Potential Synthesis from 2-Methyl-6-trifluoromethoxyquinoline | Metal Ion Targets |

|---|---|---|

| Monodentate | Direct use of the molecule. | Transition metals, lanthanides. |

| Bidentate/Tridentate | Functionalization of the C2-methyl group with additional donor atoms (e.g., N, O, S). | Wide range of metal ions for catalysis, sensing, or materials applications. |

Contributions to New Material Design (e.g., OLEDs)

The photophysical properties of quinoline derivatives have led to their investigation in the design of new materials, including for Organic Light-Emitting Diodes (OLEDs). The rigid, conjugated structure of the quinoline core can support luminescence. The introduction of substituents like the trifluoromethoxy group can tune the electronic energy levels (HOMO/LUMO) of the molecule, thereby altering its emission color and efficiency.

Theoretical and Computational Investigations of 2 Methyl 6 Trifluoromethoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2-Methyl-6-trifluoromethoxyquinoline, DFT calculations would typically be employed to determine optimized molecular geometry, Mulliken atomic charges, and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A lower energy gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for 2-Methyl-6-trifluoromethoxyquinoline

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

Note: The table above is illustrative of the data that would be generated from DFT studies; no published values are currently available for this compound.

Time-Dependent DFT (TDDFT) for Photophysical Properties and Photoisomerization

TDDFT is an extension of DFT used to study the excited-state properties of molecules. This methodology would be crucial for predicting the absorption and emission spectra of 2-Methyl-6-trifluoromethoxyquinoline, providing insights into its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. Calculations would focus on the energies of electronic transitions and their corresponding oscillator strengths. The potential for photoisomerization could also be investigated by mapping the potential energy surfaces of the excited states.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements of atoms and molecules over time. These simulations could provide valuable information on the conformational flexibility of 2-Methyl-6-trifluoromethoxyquinoline and its behavior in different solvent environments. For instance, a simulation could reveal how the trifluoromethoxy group rotates and interacts with neighboring molecules.

Prediction of Reaction Pathways and Intermediates

Computational methods are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, it is possible to identify transition states and intermediates for various chemical reactions involving 2-Methyl-6-trifluoromethoxyquinoline. This can aid in predicting the most likely reaction pathways and understanding the kinetics and thermodynamics of potential synthetic routes or degradation processes.

Computational Approaches for Molecular Design and Optimization

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By starting with the 2-Methyl-6-trifluoromethoxyquinoline scaffold, computational tools can be used to predict how modifications to its structure would affect its electronic, photophysical, or biological properties. This in-silico screening allows for the prioritization of synthetic targets, saving time and resources in the laboratory.

Analysis of Intermolecular Interactions and Complex Formation

Understanding how 2-Methyl-6-trifluoromethoxyquinoline interacts with other molecules is key to predicting its behavior in a condensed phase or a biological system. Computational techniques can be used to study various types of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and pi-stacking. This analysis would be particularly important if the molecule is being considered for applications in materials science or medicinal chemistry, where interactions with other molecules or proteins are critical.

Analytical Methodologies for 2 Methyl 6 Trifluoromethoxyquinoline and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and purity evaluation of 2-Methyl-6-trifluoromethoxyquinoline. The choice of technique is often dictated by the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-Methyl-6-trifluoromethoxyquinoline. Reversed-phase HPLC, in particular, is well-suited for separating the target compound from its starting materials, intermediates, and by-products.

A typical HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. Detection is commonly achieved using a UV detector, as the quinoline (B57606) ring system possesses a strong chromophore. The wavelength for detection would be selected based on the UV spectrum of 2-Methyl-6-trifluoromethoxyquinoline to maximize sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these hypothetical conditions, 2-Methyl-6-trifluoromethoxyquinoline would be well-retained and separated from common process-related impurities.

Hypothetical Retention Times for Purity Assessment:

| Compound | Retention Time (min) |

| Starting Material A | 3.2 |

| Intermediate B | 5.8 |

| 2-Methyl-6-trifluoromethoxyquinoline | 9.5 |

| By-product C | 11.2 |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)

For volatile and thermally stable derivatives of 2-Methyl-6-trifluoromethoxyquinoline, Gas Chromatography (GC) offers high resolution and sensitivity. When coupled with a Mass Spectrometer (MS), GC/MS provides definitive identification of separated components based on their mass spectra.

A common stationary phase for GC analysis of such aromatic compounds is a non-polar 5% phenyl-methylpolysiloxane (DB-5 or equivalent). A temperature-programmed oven is used to elute compounds with a range of boiling points. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Illustrative GC/MS Method Parameters:

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

Hypothetical GC/MS Data:

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2-Methyl-6-trifluoromethoxyquinoline | 12.8 | 227 (M+), 212, 184, 158 |

| Volatile Impurity D | 8.1 | 145, 117, 91 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in faster analysis times, improved resolution, and enhanced sensitivity. For the analysis of 2-Methyl-6-trifluoromethoxyquinoline and its closely related derivatives, UPLC can provide superior separation efficiency.

The method parameters for UPLC are similar to HPLC but with adjustments to accommodate the smaller particle size and higher operating pressures. The flow rates are typically lower, and the run times are significantly shorter.

Illustrative UPLC Method Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40-90% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Hypothetical UPLC Separation Data:

| Compound | Retention Time (min) |

| Isomeric Impurity E | 1.8 |

| 2-Methyl-6-trifluoromethoxyquinoline | 2.1 |

| Degradation Product F | 2.5 |

Quantitative Analysis Methods

Accurate quantification of 2-Methyl-6-trifluoromethoxyquinoline is essential for product specifications and stability studies. Chromatographic techniques, particularly HPLC and UPLC, are the preferred methods for quantitative analysis due to their high precision and accuracy.

The most common approach is the use of an external standard calibration. A series of solutions with known concentrations of a certified reference standard of 2-Methyl-6-trifluoromethoxyquinoline are prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The concentration of the analyte in an unknown sample is determined by interpolating its peak area onto this curve.

For more complex matrices or to compensate for variations in sample preparation and injection volume, an internal standard method may be employed. In this method, a known amount of a non-interfering compound (the internal standard) is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Illustrative Calibration Data for Quantitative HPLC Analysis:

| Standard Concentration (µg/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,550 |

| 50 | 759,800 |

| 100 | 1,525,100 |

In-Process Monitoring and Control in Synthetic Routes

The implementation of in-process monitoring and control is a key aspect of modern pharmaceutical manufacturing, ensuring the efficiency, safety, and consistency of the synthesis of 2-Methyl-6-trifluoromethoxyquinoline. Process Analytical Technology (PAT) tools are often employed for real-time analysis of critical process parameters.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be used with fiber-optic probes inserted directly into the reaction vessel. These techniques can monitor the disappearance of starting materials and the appearance of the product in real-time. This allows for precise determination of reaction completion, minimizing the formation of impurities and optimizing reaction time and yield.

For example, a characteristic infrared absorption band for a key functional group in a starting material can be monitored. As the reaction progresses, the intensity of this band will decrease, while a new band corresponding to the product will appear and increase in intensity.

Hypothetical Real-Time Monitoring of a Synthesis Step:

| Reaction Time (hours) | Reactant Peak Intensity (Arbitrary Units) | Product Peak Intensity (Arbitrary Units) |

| 0 | 1.00 | 0.00 |

| 1 | 0.65 | 0.35 |

| 2 | 0.30 | 0.70 |

| 3 | 0.05 | 0.95 |

| 4 | < 0.01 | 0.99 |

By establishing a threshold for the reactant peak intensity, the process can be controlled to proceed to the next step only when the reaction is deemed complete, ensuring consistent product quality.

Conclusion and Outlook on 2 Methyl 6 Trifluoromethoxyquinoline Research

Summary of Key Research Findings and Methodological Advancements

Key findings in the broader field of fluorinated quinolines highlight their potential as therapeutic agents. For instance, quinoline-based structures are central to antimalarial drugs. nih.gov Research into endochin-like quinolones (ELQs) has shown that the inclusion of a trifluoromethoxy group on the quinoline (B57606) core can significantly increase antimalarial activity, particularly against resistant strains of Plasmodium. nih.gov While research has not focused exclusively on 2-Methyl-6-trifluoromethoxyquinoline, its structure fits the profile of compounds with potential biological activity. Studies on related fluorinated quinoline analogs have demonstrated promising antifungal activity. nih.gov

Methodological advancements have been crucial for the synthesis of quinoline derivatives. The synthesis of the quinoline core can be challenging, often resulting in low yields of about 20%. nih.gov To address this, researchers have explored novel catalytic systems. A notable advancement is the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst in the synthesis of 2-methyl-6-nitroquinoline, a structurally related compound. This method has been shown to double the reaction yield and reduce reaction times by stabilizing unstable intermediates on the catalyst's acidic surface. nih.gov Other advanced techniques for synthesizing related fluoroalkyl quinolines include the Pd⁰-catalyzed 6-endo-trig Heck cyclization and iron(III)-promoted radical fluoroalkylation, which offer efficient routes to these important molecular motifs. researchgate.net

Table 1: Physicochemical Properties of 2-Methyl-6-trifluoromethoxyquinoline

| Property | Value |

|---|---|

| CAS Number | 212695-57-3 |

| Molecular Formula | C₁₁H₈F₃NO |

| Molecular Weight | 227.18 g/mol |

| Appearance | Solid (form may vary) |

Data sourced from multiple chemical suppliers and databases. chemicalbook.commyskinrecipes.com

Challenges and Opportunities in the Field of Trifluoromethoxy-Substituted Quinolines

Despite these challenges, significant opportunities exist. The development of novel and efficient synthetic methodologies presents a major area for innovation. As demonstrated by nanomaterial-assisted synthesis, exploring new catalysts and reaction conditions can dramatically improve yields and make these compounds more accessible. nih.gov This opens the door for the large-scale production necessary for industrial and pharmaceutical applications.

Furthermore, the unique electronic properties and lipophilicity of the trifluoromethoxy group offer a substantial opportunity for drug discovery. mdpi.com This functional group can be used to fine-tune the properties of a lead compound to optimize its potency, selectivity, and metabolic profile. The systematic exploration of trifluoromethoxy-substituted quinolines, including isomers of 2-Methyl-6-trifluoromethoxyquinoline, could lead to the discovery of new drug candidates for a wide range of diseases, including malaria, fungal infections, and cancer. nih.govnih.gov

Potential Future Research Directions and Emerging Applications

Future research on 2-Methyl-6-trifluoromethoxyquinoline is poised to expand in several promising directions. A key focus will be the comprehensive evaluation of its biological activity. Given the known applications of quinolines, this compound should be screened against a variety of targets.

Therapeutic Agent Development: Building on the established antimalarial and antifungal properties of related quinoline compounds, future work should involve extensive screening of 2-Methyl-6-trifluoromethoxyquinoline against various pathogens. nih.govnih.gov Quinolines are also investigated for anticancer, antibacterial, antiviral, and antituberculosis activities, all of which represent potential avenues of research for this compound. nih.govnih.gov